(1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine
CAS No.: 70749-06-3
Cat. No.: VC7819038
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70749-06-3 |
|---|---|
| Molecular Formula | C16H20N2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | (1S,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine |
| Standard InChI | InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m0/s1 |
| Standard InChI Key | BTHYVQUNQHWNLS-HOTGVXAUSA-N |
| Isomeric SMILES | CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NC |
| SMILES | CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC |
| Canonical SMILES | CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Stereochemistry
The systematic IUPAC name for the compound is (1S,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine, reflecting its stereochemistry at the first and second carbon atoms . The (1S,2S) configuration denotes that both chiral centers adopt an S-configuration, a feature critical to its enantioselective behavior in catalytic applications. Alternative synonyms include 1s,2s-n1,n2-dimethyl-1,2-diphenylethane-1,2-diamine and methyl 1s,2s-2-methylamino-1,2-diphenylethyl amine, though the IUPAC name remains the most widely recognized .
Molecular Structure and Spectroscopic Data
The compound’s structure comprises two phenyl groups bonded to a central ethanediamine backbone, with methyl substituents on both nitrogen atoms. Key spectroscopic identifiers include:
-
Infrared Spectrum: Authentic IR spectra confirm the presence of N-H and C-N stretching vibrations, consistent with secondary amine groups .
The specific rotation () underscores its chiral nature, which is pivotal for its role in asymmetric synthesis .
Synthesis and Purification
Purification and Quality Control
Commercial samples from suppliers like ACROS Organics and Thermo Scientific report purities of 99% and ≥95%, respectively . Purification typically involves recrystallization from solvents such as methanol or ethanol, followed by chromatographic techniques to isolate the enantiomerically pure form. Analytical methods include:
Physicochemical Properties
Thermal and Optical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 48.0–51.0°C | |
| Specific Rotation () | (c=2, MeOH) | |
| Molecular Weight | 240.35 g/mol |
Solubility and Stability
The compound is sparingly soluble in water but exhibits good solubility in polar organic solvents such as methanol, ethanol, and dichloromethane. Stability data suggest that it should be stored under inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent decomposition .
Applications in Catalysis and Organic Synthesis
Asymmetric Catalysis
The compound’s rigid chiral framework makes it an effective ligand in transition-metal-catalyzed reactions. For example, it has been employed in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume